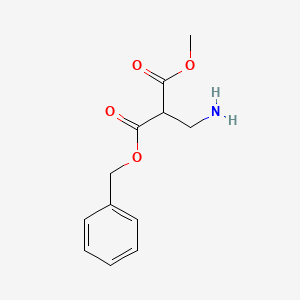
2-(2,6-Dichlorophenoxy)-6-quinolinyl trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-Dichlorophenoxy)-6-quinolinyl trifluoromethanesulfonate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichlorophenoxy)-6-quinolinyl trifluoromethanesulfonate typically involves multiple steps, starting with the preparation of the dichlorophenoxy and quinolinyl intermediates. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
-
Step 1: Preparation of 2,6-Dichlorophenol
Reagents: Phenol, Chlorine gas
Conditions: The reaction is carried out in the presence of a catalyst such as ferric chloride at elevated temperatures.
Reaction: Phenol is chlorinated to produce 2,6-dichlorophenol.
-
Step 2: Synthesis of Quinolinyl Intermediate
Reagents: Aniline, Glycerol, Sulfuric acid
Conditions: The reaction is conducted under reflux conditions.
Reaction: Aniline undergoes cyclization to form the quinoline ring.
-
Step 3: Coupling Reaction
Reagents: 2,6-Dichlorophenol, Quinolinyl intermediate, Trifluoromethanesulfonic anhydride
Conditions: The reaction is performed in an inert atmosphere, typically using a solvent like dichloromethane.
Reaction: The dichlorophenoxy and quinolinyl groups are coupled together in the presence of trifluoromethanesulfonic anhydride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,6-Dichlorophenoxy)-6-quinolinyl trifluoromethanesulfonate can undergo various chemical reactions, including:
-
Oxidation
Reagents: Potassium permanganate, Hydrogen peroxide
Conditions: Acidic or basic medium
Products: Oxidized derivatives of the compound
-
Reduction
Reagents: Sodium borohydride, Lithium aluminum hydride
Conditions: Anhydrous conditions
Products: Reduced forms of the compound
-
Substitution
Reagents: Nucleophiles such as amines or thiols
Conditions: Solvent like ethanol or methanol
Products: Substituted derivatives
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may need strong oxidizing agents and acidic conditions, while reduction reactions often require anhydrous conditions and strong reducing agents.
Applications De Recherche Scientifique
2-(2,6-Dichlorophenoxy)-6-quinolinyl trifluoromethanesulfonate has a wide range of applications in scientific research:
-
Chemistry
- Used as a reagent in organic synthesis to introduce dichlorophenoxy and quinolinyl groups into target molecules.
- Employed in the development of new synthetic methodologies.
-
Biology
- Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
- Studied for its interactions with biological macromolecules.
-
Medicine
- Explored as a potential therapeutic agent due to its unique chemical structure.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
-
Industry
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(2,6-Dichlorophenoxy)-6-quinolinyl trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dichlorophenol: A simpler compound with similar dichlorophenoxy functionality.
Quinoline: A basic structure that forms part of the quinolinyl group in the compound.
Trifluoromethanesulfonic anhydride: A reagent used in the synthesis of the compound.
Uniqueness
2-(2,6-Dichlorophenoxy)-6-quinolinyl trifluoromethanesulfonate is unique due to the combination of dichlorophenoxy and quinolinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C16H8Cl2F3NO4S |
|---|---|
Poids moléculaire |
438.2 g/mol |
Nom IUPAC |
[2-(2,6-dichlorophenoxy)quinolin-6-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C16H8Cl2F3NO4S/c17-11-2-1-3-12(18)15(11)25-14-7-4-9-8-10(5-6-13(9)22-14)26-27(23,24)16(19,20)21/h1-8H |
Clé InChI |
MFIMNOOJDFUILK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)OC2=NC3=C(C=C2)C=C(C=C3)OS(=O)(=O)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[1-(2,4-Dichlorophenyl)-2-imidazol-1-ylethyl]sulfanyl-4,6-dimethylpyrimidine](/img/structure/B13873416.png)
![Methyl 2-[[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]amino]acetate](/img/structure/B13873420.png)
![8-Quinoxalin-6-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13873423.png)






